Niguldipine

Description

Niguldipine is a calcium channel blocker drug (CCB) with a1-adrenergic antagonist properties.

Dexthis compound is dexthis compound is the (+)-enantiomer of the dihydropyridine derivate this compound. Dexthis compound showed a binding affinity to the P-glycoprotein and therefore it is to be assumed to block the P-glycoprotein pumping mechanism and to modulate multidrug resistance. (NCI)

Structure

3D Structure

Properties

IUPAC Name |

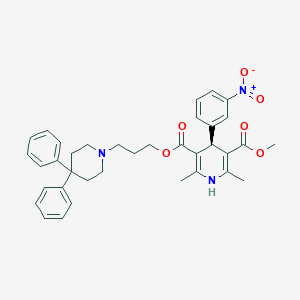

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMLYUFVDMUHP-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152666 | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120054-86-6 | |

| Record name | (+)-Niguldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexniguldipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexniguldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Niguldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXNIGULDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Niguldipine on L-type Calcium Channels

Introduction: The Critical Role of L-type Calcium Channels in Cellular Physiology

Voltage-gated L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are fundamental players in cardiovascular and neuronal physiology.[1][2] These channels act as transducers of electrical signals into intracellular calcium transients, initiating a cascade of downstream events. In vascular smooth muscle, the influx of Ca2+ through LTCCs is the primary trigger for vasoconstriction and, consequently, the regulation of blood pressure.[1][2] In the heart, LTCCs are integral to the cardiac action potential and excitation-contraction coupling. Given their central role, LTCCs are a major therapeutic target for a variety of cardiovascular diseases.

Niguldipine, a potent and selective 1,4-dihydropyridine (DHP) derivative, is a quintessential L-type calcium channel blocker.[3] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its effects on L-type calcium channels, intended for researchers, scientists, and drug development professionals.

Molecular Architecture and Chemical Properties of this compound

This compound is a chiral molecule, with its activity primarily residing in the (+)-enantiomer.[3]

-

Chemical Name: 3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate

-

Molecular Formula: C₃₆H₃₉N₃O₆

-

Molecular Weight: 609.7 g/mol

The 1,4-dihydropyridine ring is the core pharmacophore responsible for its interaction with the L-type calcium channel. The specific substituents on this ring dictate its potency, selectivity, and pharmacokinetic properties.

The Molecular Dance: this compound's Interaction with the L-type Calcium Channel

This compound, like other dihydropyridines, does not physically occlude the pore of the L-type calcium channel. Instead, it acts as an allosteric modulator, binding to a specific site on the α1 subunit (the pore-forming subunit) of the channel.[4] This binding event stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium ions.

The Dihydropyridine Binding Pocket: A High-Affinity Interaction Site

Cryo-electron microscopy (cryo-EM) studies of the related CaV1.1 channel in complex with dihydropyridines have provided invaluable insights into the binding site.[5][6][7][8] The DHP binding pocket is a hydrophobic cavity located at the interface of domains III and IV of the α1 subunit, specifically involving the S5 and S6 transmembrane helices of domain III (IIIS5 and IIIS6) and the S6 helix of domain IV (IVS6).

Recent structural data suggests that dihydropyridines lodge themselves between the pore-lining helices S6III and S6IV.[5][7] Key amino acid residues within these helices form critical interactions with the drug molecule. While the precise residues interacting with this compound have not been elucidated through a co-crystal structure, mutagenesis studies on CaV1.2 with other DHPs and computational modeling provide a strong predictive framework. Residues such as T1056 and Q1060 in CaV1.2 are known to be pivotal for the binding of DHP drugs.[4]

State-Dependent Binding: A Preference for Inactivation

A crucial aspect of this compound's mechanism of action is its state-dependent binding. It exhibits a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting (closed) or open states.[4] This is a cornerstone of the "modulated receptor hypothesis." When a cell is depolarized, L-type calcium channels transition from the resting state to the open state, and then to the inactivated state. By binding preferentially to the inactivated state, this compound "traps" the channel in this non-conducting conformation, preventing its return to the resting state and subsequent reopening. This voltage-dependent block is a key feature that contributes to its therapeutic efficacy, particularly in tissues that undergo prolonged depolarization, such as vascular smooth muscle in hypertensive states.[9]

Functional Consequences of this compound Binding

The allosteric modulation of the L-type calcium channel by this compound leads to a series of functional changes at the cellular and tissue levels.

Inhibition of Calcium Current and Vasodilation

The primary consequence of this compound binding is a reduction in the influx of calcium ions into the cell upon membrane depolarization. In vascular smooth muscle cells, this leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light chain kinase. The net effect is relaxation of the smooth muscle, leading to vasodilation and a decrease in peripheral resistance, which are the basis for its antihypertensive effects.[1]

Quantitative Analysis of this compound's Potency

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Ki). These values are highly dependent on the experimental conditions, particularly the membrane potential and the specific tissue or cell type being studied. Radioligand binding assays have been instrumental in determining these parameters.

| Parameter | Enantiomer | Tissue/Preparation | Value | Reference |

| Ki | (+)-Niguldipine | Guinea-pig heart | 45 pmol/l | [3] |

| Ki | (+)-Niguldipine | Guinea-pig skeletal muscle | 85 pmol/l | [3] |

| Ki | (+)-Niguldipine | Guinea-pig brain | 140 pmol/l | [3] |

| Ki | (-)-Niguldipine | Guinea-pig heart | ~1.8 nmol/l (approx. 40x less potent) | [3] |

| IC₅₀ | Nicardipine (related DHP) | CaV1.2 expressing cells (closed state) | 60 nM | [10][11] |

| IC₅₀ | Nifedipine (related DHP) | Frog atrial fibers | 0.2 µM | [4] |

Experimental Methodologies for Studying this compound's Action

Two primary techniques are employed to investigate the mechanism of action of this compound on L-type calcium channels: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion currents across the cell membrane. It provides a real-time assessment of how this compound affects the function of L-type calcium channels.

Step-by-Step Protocol Outline:

-

Cell Preparation: Utilize a cell line stably expressing the CaV1.2 channel (e.g., HEK293 cells) or primary cells such as vascular smooth muscle cells or cardiomyocytes.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution containing a cesium salt to block potassium channels and isolate the calcium current.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

-

Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the calcium currents before and after drug application. Analyze the data to determine the IC₅₀ and to study the voltage- and use-dependency of the block.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) and density (Bmax) of this compound binding to L-type calcium channels. They typically involve competition between a radiolabeled dihydropyridine (e.g., [³H]PN200-110) and unlabeled this compound.

Step-by-Step Protocol Outline:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line rich in L-type calcium channels (e.g., cardiac muscle, brain cortex).

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled dihydropyridine and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. Fit the data to a competition binding equation to determine the IC₅₀, from which the Ki can be calculated.

Structure-Activity Relationship of Dihydropyridines

The chemical structure of dihydropyridines is intricately linked to their activity as L-type calcium channel blockers. Key structural features that influence their potency and selectivity include:

-

The 1,4-Dihydropyridine Ring: Essential for activity.

-

Substituents at the C3 and C5 Positions: The nature of the ester groups at these positions affects potency and tissue selectivity.

-

The Aryl Ring at the C4 Position: The substitution pattern on this ring is critical for activity. A nitro group, as in this compound, is often associated with potent antagonist activity.[12][13][14]

-

Substituents at the C2 and C6 Positions: Typically small alkyl groups, which are important for maintaining the boat-like conformation of the dihydropyridine ring.

The development of new dihydropyridine derivatives with improved pharmacokinetic profiles and tissue selectivity is an ongoing area of research, driven by a deep understanding of these structure-activity relationships.[12][13][14]

Conclusion

This compound's mechanism of action on L-type calcium channels is a well-defined example of allosteric modulation. Its high-affinity, state-dependent binding to a specific site on the CaV1.2 α1 subunit leads to the stabilization of the inactivated, non-conducting state of the channel. This results in a potent inhibition of calcium influx, leading to vasodilation and its therapeutic effects. The detailed understanding of this mechanism, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continues to inform the development of novel and more selective cardiovascular therapeutics.

References

-

Moosmang, S., et al. (2003). Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. The EMBO Journal, 22(22), 6027–6034. [Link]

-

Xiong, Z., & Sperelakis, N. (1995). Regulation of L-type calcium channels of vascular smooth muscle cells. Journal of Molecular and Cellular Cardiology, 27(1), 75–91. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

Boer, R., et al. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

-

Navedo, M. F., et al. (2010). Calcium Channels in Vascular Smooth Muscle. Comprehensive Physiology, 5(1), 337-402. [Link]

-

Amberg, G. C., & Navedo, M. F. (2013). Elementary calcium signaling in arterial smooth muscle. Channels, 7(5), 389–400. [Link]

-

Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. Journal of General Physiology, 155(11), e202313391. [Link]

-

Kaufmann, A. K. (2019). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

-

Amberg, G. C., & Santana, L. F. (2006). Functional tuning of Vascular L-type Ca2+ channels. Microcirculation, 13(7), 547-557. [Link]

-

Hilliard, N., et al. (2007). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1043–1051. [Link]

-

Gao, S., & Yan, N. (2020). Structure Basis of Cav1.1 Modulation by Dihydropyridine Compounds. bioRxiv. [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

-

Zhorov, B. S., & Tikhonov, D. B. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. ResearchGate. [Link]

-

Axol Bioscience. patch-clamp-protocol-final.pdf. [Link]

-

Gao, S., & Yan, N. (2020). Structural Basis of the Modulation of the Voltage-Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds. Angewandte Chemie International Edition, 60(5), 2369-2373. [Link]

-

Gao, S., & Yan, N. (2020). Structural Basis of the Modulation of the Voltage‐Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds. Semantic Scholar. [Link]

-

Hilliard, N., et al. (2007). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive. The Journal of pharmacology and experimental therapeutics, 321(3), 1043–1051. [Link]

-

Feng, Z. P., et al. (2001). Characterization of calcium channel binding. Current protocols in pharmacology, Chapter 1, Unit 1.25. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Tang, L., et al. (2024). Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Nature Communications, 15(1), 2757. [Link]

-

BindingDB. (n.d.). This compound. Retrieved from [Link]

-

Iwanami, S., et al. (1987). Studies on nilvadipine. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position. Chemical & Pharmaceutical Bulletin, 35(5), 1844–1856. [Link]

-

Tiaho, F., et al. (1993). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. Journal of Cardiovascular Pharmacology, 22(3), 445–454. [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

-

Edraki, N., et al. (2009). Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine). DARU Journal of Pharmaceutical Sciences, 17(3), 167-175. [Link]

-

Post, J. D., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 76, 4.29.1–4.29.17. [Link]

-

Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist this compound. Journal of Medicinal Chemistry, 38(10), 1579–1581. [Link]

-

Tadross, M. R., et al. (2015). Regulation of Cardiac Cav1.2 Channels by Calmodulin. International Journal of Molecular Sciences, 16(12), 29481–29505. [Link]

-

Cordomi, A., et al. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 25(21), 5038. [Link]

-

Fassihi, A., et al. (2012). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 11(3), 859–871. [Link]

-

Burges, R. A., et al. (1987). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of Cardiovascular Pharmacology, 9(1), 110–119. [Link]

-

Tang, L., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]

-

Zhang, X. P., et al. (2000). Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine. Journal of Cardiovascular Pharmacology, 35(4), 545–550. [Link]

-

D'Souza, M. S., et al. (2023). Validation of L-type calcium channel blocker amlodipine as a novel ADHD treatment through cross-species analysis, drug-target Mendelian randomization, and clinical evidence from medical records. Translational Psychiatry, 13(1), 22. [Link]

Sources

- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis of the Modulation of the Voltage-Gated Calcium Ion Channel Cav 1.1 by Dihydropyridine Compounds* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on nilvadipine. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

Niguldipine as a Selective Alpha-1A Adrenoceptor Antagonist: A Technical Guide for Researchers

This guide provides an in-depth technical overview of niguldipine, a dihydropyridine derivative, with a specific focus on its potent and selective antagonist activity at the alpha-1A adrenergic receptor (α1A-AR). While initially investigated as a calcium channel blocker, its high affinity for the α1A-AR has made it a valuable pharmacological tool for researchers in drug development and physiological sciences. This document will delve into the mechanistic underpinnings of this compound's action, provide detailed protocols for its characterization, and present relevant data to inform experimental design.

Introduction: The Dual-Target Profile of this compound

This compound is a compound of significant interest due to its dual pharmacology, acting as both a potent L-type calcium channel blocker and a selective antagonist of α1A-adrenergic receptors.[1][2] This unique profile distinguishes it from many other dihydropyridine calcium channel blockers. The (+)-enantiomer of this compound, in particular, exhibits high affinity for the α1A-AR subtype.[3] This selectivity allows for the dissection of α1A-AR mediated physiological and pathological processes from those governed by other α1-adrenoceptor subtypes (α1B and α1D). Understanding this dual action is critical for the accurate interpretation of experimental results.

Mechanism of Action: Competitive Antagonism at the α1A-Adrenoceptor

The primary mechanism by which this compound modulates α1A-AR function is through competitive antagonism. It binds to the receptor, preventing the endogenous catecholamines, norepinephrine and epinephrine, from binding and initiating downstream signaling cascades.

The α1A-Adrenergic Signaling Cascade

Alpha-1A adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction.

This compound's Point of Intervention

This compound, as a competitive antagonist, directly competes with agonists for the binding site on the α1A-adrenoceptor. By occupying this site, it prevents the initial step of Gq/11 activation, thereby inhibiting the entire downstream signaling cascade and the subsequent physiological response.

Signaling Pathway Diagram:

Below is a diagram illustrating the α1A-adrenoceptor signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells known to express high levels of α1A-adrenoceptors (e.g., rat vas deferens, hippocampus, or cell lines transfected with the human α1A-AR gene) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) at a concentration close to its Kd.

-

Add increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity α1-adrenoceptor antagonist (e.g., phentolamine) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.

-

Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of this compound to inhibit the functional response (calcium release) to α1A-adrenoceptor stimulation.

Experimental Workflow:

Caption: Workflow for an intracellular calcium mobilization assay.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture a suitable cell line stably or transiently expressing the α1A-adrenoceptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

-

Allow the cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells to remove excess extracellular dye.

-

-

Antagonist Incubation and Agonist Stimulation:

-

Add varying concentrations of this compound to the wells and incubate for a period to allow for receptor binding (e.g., 15-30 minutes).

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine or A-61603) to stimulate the receptors.

-

-

Data Acquisition and Analysis:

-

Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for the functional inhibition.

-

Considerations for Experimental Design

-

Lipophilicity: As this compound is highly lipophilic, it can partition into cell membranes, potentially leading to an underestimation of its potency in binding assays with high membrane concentrations. [5]It is advisable to perform binding assays at multiple membrane concentrations and extrapolate to zero protein.

-

Calcium Channel Blocking Activity: At higher concentrations, this compound's L-type calcium channel blocking effects may become apparent and could confound the results of functional assays, particularly in tissues where calcium influx is a significant component of the response. The use of selective α1A-agonists and appropriate controls is crucial.

-

Receptor Subtype Selectivity: When working with native tissues, it is important to consider the expression of other α1-adrenoceptor subtypes. The use of subtype-selective antagonists, such as chloroethylclonidine to inactivate α1B-receptors, can help to isolate the α1A-mediated response. [5]* Enantiomer Purity: The (+)-enantiomer of this compound is significantly more potent at the α1A-adrenoceptor than the (-)-enantiomer. [3]Ensure the use of the correct and pure enantiomer for precise pharmacological characterization.

Conclusion

This compound stands out as a potent and selective antagonist of the α1A-adrenoceptor, offering a valuable tool for researchers investigating the role of this receptor subtype in health and disease. Its dual pharmacology as a calcium channel blocker necessitates careful experimental design and data interpretation. By employing the detailed binding and functional assay protocols outlined in this guide, researchers can accurately characterize the antagonist properties of this compound and leverage its selectivity to advance our understanding of α1A-adrenergic signaling.

References

- Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European journal of pharmacology, 172(2), 131–145.

-

This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. PubMed. Retrieved January 12, 2026, from [Link]

- Michel, A. D., Loury, D., & Whiting, R. L. (1990). Assessment of the alpha 1-adrenoceptor subtype selectivity of (+)-niguldipine. European journal of pharmacology, 183(3), 1065–1066.

- Wetzel, J. M., Miao, S. W., Forray, C., Borden, L. A., Branchek, T. A., & Gluchowski, C. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist this compound. Journal of medicinal chemistry, 38(10), 1579–1581.

- Minneman, K. P. (1988). Alpha 1-adrenergic receptor subtypes, inositol phosphates, and sources of cell Ca2+. Pharmacological reviews, 40(2), 87–119.

- Han, C., Abel, P. W., & Minneman, K. P. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. Molecular pharmacology, 32(4), 505–510.

Sources

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Biological Activities of (+)-Niguldipine and (-)-Niguldipine

Abstract

Niguldipine, a 1,4-dihydropyridine (DHP) derivative, is a potent L-type calcium channel blocker that also exhibits significant activity at α1-adrenergic receptors.[1][2] Its structure contains a chiral center at the 4-position of the dihydropyridine ring, giving rise to two enantiomers: (+)-Niguldipine and (-)-Niguldipine. These stereoisomers display a remarkable divergence in their biological activities, particularly in their interactions with their primary molecular targets. This guide provides a detailed examination of the stereoselective pharmacology of this compound enantiomers, synthesizing data from binding assays and functional studies to elucidate their distinct mechanisms of action. We will explore their differential effects on L-type calcium channels and α1-adrenoceptor subtypes, as well as their non-stereoselective modulation of P-glycoprotein. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams, for researchers leveraging these powerful pharmacological tools.

Core Mechanism of Action: A Tale of Two Enantiomers

The pharmacological profile of this compound is defined by its dual antagonism of voltage-gated L-type Ca2+ channels and α1A-adrenoceptors.[3] However, these activities are not shared equally between its stereoisomers. The biological actions are overwhelmingly attributed to the (+)-enantiomer, which exhibits profoundly higher affinity for these receptors compared to its (-)-counterpart. This stereoselectivity forms the basis of their utility in dissecting physiological and pathological processes.

Stereoselective Blockade of L-type Calcium Channels

The hallmark of the dihydropyridine class is the blockade of L-type calcium channels, which are critical for excitation-contraction coupling in cardiac and smooth muscle.[4] The this compound enantiomers exhibit a pronounced stereoselectivity at these channels.

-

Binding Affinity: Radioligand binding studies consistently demonstrate that (+)-Niguldipine binds to the 1,4-DHP receptor on L-type Ca2+ channels with exceptionally high affinity, with Ki values in the picomolar range.[3][5] In stark contrast, (-)-Niguldipine is approximately 40 to 45 times less potent.[5][6] This significant difference underscores that the calcium channel blocking activity of racemic this compound is almost exclusively due to the (+)-enantiomer.

-

Functional Activity: In functional assays using guinea-pig ventricular myocytes, the (S)-enantiomer (the more active form) is more potent than the (R)-enantiomer in blocking the L-type Ca2+ current.[7] Interestingly, the degree of enantioselectivity observed in these functional studies (≤ 4.4-fold) is less pronounced than that seen in binding assays (~40-fold).[7] This discrepancy suggests that the interaction is complex and may not be fully explained by the modulated receptor hypothesis, which posits that drug affinity is dependent on the channel's conformational state (resting, open, or inactivated).[7]

Table 1: Binding Affinities (Ki) of this compound Enantiomers at L-type Ca2+ Channels

| Enantiomer | Tissue | Target | Ki Value | Reference |

|---|---|---|---|---|

| (+)-Niguldipine | Guinea-Pig Heart | 1,4-DHP Receptor | 45 pM | [5] |

| Guinea-Pig Skeletal Muscle | 1,4-DHP Receptor | 85 pM | [5] | |

| Guinea-Pig Brain | 1,4-DHP Receptor | 140 pM | [5] |

| (-)-Niguldipine | All Tissues | 1,4-DHP Receptor | ~40-fold less potent than (+) |[5] |

Stereoselective Antagonism of α1-Adrenergic Receptors

Beyond calcium channels, this compound enantiomers interact with α1-adrenoceptors, which mediate vasoconstrictive responses to catecholamines like norepinephrine. This interaction is also highly stereoselective and, critically, subtype-selective.

-

α1A-Adrenoceptor Subtype: (+)-Niguldipine is a potent and highly selective antagonist of the α1A-adrenoceptor subtype.[5][8] Competition binding experiments in rat brain cortex membranes, a tissue rich in α1A sites, revealed a Ki value of 52 pM for (+)-Niguldipine.[5] The (-)-enantiomer is over 40-fold less potent at this subtype.[5]

-

α1B-Adrenoceptor Subtype: In contrast to the α1A subtype, the stereoselectivity is lost at the α1B-adrenoceptor. In liver cell membranes (predominantly α1B), both (+)-Niguldipine and (-)-Niguldipine bind with similar, much lower affinity (Ki values of 78 nM and 58 nM, respectively).[5]

This makes (+)-Niguldipine one of the most selective compounds for discriminating between α1A and α1B adrenoceptors.[5]

Table 2: Binding Affinities (Ki) of this compound Enantiomers at α1-Adrenoceptor Subtypes

| Enantiomer | Receptor Subtype | Tissue Model | Ki Value | Reference |

|---|---|---|---|---|

| (+)-Niguldipine | α1A (High Affinity) | Rat Brain Cortex | 52 pM | [5] |

| Rat Brain Cortex | 0.145 nM | [8] | ||

| α1B (Low Affinity) | Liver Cell Membranes | 78 nM | [5] | |

| (-)-Niguldipine | α1A | Rat Brain Cortex | >40-fold less potent than (+) | [5] |

| Rat Brain Cortex | 3.12 nM | [8] |

| | α1B | Liver Cell Membranes | 58 nM |[5] |

Caption: Dual signaling pathways of this compound enantiomers.

Non-Stereoselective Modulation of P-glycoprotein

A fascinating and mechanistically important aspect of this compound pharmacology is its interaction with the ATP-binding cassette transporter P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells.

In stark contrast to the stereoselectivity observed at ion channels and receptors, both (+)- and (-)-niguldipine are equally effective at inhibiting P-glycoprotein.[6] They potently reverse vinblastine resistance in cancer cell lines by increasing the intracellular accumulation of the chemotherapy drug.[6]

This finding is of profound experimental importance. Because (-)-Niguldipine lacks significant calcium channel blocking activity at concentrations where it effectively inhibits P-gp, it serves as an ideal tool to study P-glycoprotein function without the confounding effects of altered calcium homeostasis.[6] This property makes it a superior candidate for potential clinical applications in overcoming MDR compared to other calcium channel blockers where both enantiomers are active at the calcium channel.[6]

Other Reported Biological Activities

-

T-type Calcium Channels: Racemic this compound also blocks T-type Ca2+ currents, with the (+)-enantiomer being more potent than the (-)-enantiomer.[9] This indicates that this compound is not exclusively selective for L-type channels, although its affinity for L-type is significantly higher.

-

Potassium Channels: Studies on vascular smooth muscle cells have shown that racemic this compound can increase outward potassium currents (IK).[10] This action, which promotes hyperpolarization and thus relaxation, may contribute to its vasodilatory effects, particularly at lower concentrations.[10]

Key Experimental Protocols

The characterization of this compound's enantiomers relies on precise and validated methodologies. The following protocols provide a framework for reproducing and extending the foundational research in this area.

Protocol: Competitive Radioligand Binding for L-type Ca2+ Channels

Objective: To determine the binding affinity (Ki) of (+)- and (-)-Niguldipine for the 1,4-dihydropyridine receptor on L-type calcium channels.

Materials:

-

Tissue source: Guinea-pig heart, brain, or skeletal muscle.

-

Radioligand: [3H]isradipine or a similar high-affinity DHP antagonist.

-

Test compounds: Stock solutions of (+)-Niguldipine and (-)-Niguldipine.

-

Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4), Assay buffer.

-

Equipment: Tissue homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In assay tubes, add a constant concentration of radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the competitor compound ((+)- or (-)-Niguldipine).

-

For non-specific binding (NSB) determination, add a saturating concentration of an unlabeled DHP (e.g., 1 µM nifedipine).

-

For total binding, add only the radioligand and buffer.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 25°C) until equilibrium is reached.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate an inhibition curve.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition of L-type Ca2+ currents by this compound enantiomers in isolated cardiomyocytes.

Materials:

-

Cell source: Isolated guinea-pig ventricular myocytes.

-

Solutions: Tyrode's solution (extracellular), Cesium-based internal solution (to block K+ currents), test solutions containing (+)- and (-)-Niguldipine.

-

Equipment: Inverted microscope, patch-clamp amplifier, digitizer, perfusion system, micromanipulator, borosilicate glass capillaries for pipettes.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion (e.g., collagenase).

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.

-

Seal Formation: Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

-

Voltage Protocol:

-

Clamp the cell at a negative holding potential (e.g., -80 mV) to keep Ca2+ channels in a resting state.

-

To inactivate Na+ channels and T-type Ca2+ channels, apply a prepulse to a more depolarized potential (e.g., -40 mV).

-

Apply a test pulse (e.g., to 0 mV) to elicit the L-type Ca2+ current (ICa,L).

-

-

Data Acquisition:

-

Record baseline ICa,L in response to repeated voltage steps.

-

Perfuse the cell with a known concentration of a this compound enantiomer and record the inhibited current until a steady-state block is achieved.

-

Perform a washout by perfusing with the control solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of ICa,L before, during, and after drug application.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value.

-

Conclusion and Future Directions

The enantiomers of this compound present a compelling case study in stereopharmacology. The (+)-enantiomer is a highly potent, dual-action antagonist, targeting L-type calcium channels and α1A-adrenoceptors with picomolar affinity.[5] Conversely, the (-)-enantiomer is significantly weaker at these primary targets.[5] This pronounced stereoselectivity is completely absent in their interaction with the P-glycoprotein transporter, which both enantiomers inhibit with equal potency.[6]

This unique pharmacological profile provides researchers with powerful tools:

-

(+)-Niguldipine can be used to investigate the combined physiological effects of L-type Ca2+ channel and α1A-adrenoceptor blockade.

-

(-)-Niguldipine serves as an exceptional negative control for Ca2+ channel effects and as a specific inhibitor for studying the function of P-glycoprotein without confounding hemodynamic variables.

Future research should aim to further resolve the discrepancy between binding affinity and functional block at the L-type calcium channel and to explore the structural basis for the non-stereoselective interaction with P-glycoprotein. Understanding these nuances will continue to advance our knowledge of ion channel modulation, adrenoceptor pharmacology, and multidrug resistance.

References

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145. [Link]

-

Hölzl, J., Hölzl-Wenig, G., H., & Thaler, M. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 43(12), 2601-2608. [Link]

-

Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321. [Link]

-

Graziadei, I. W., Zernig, G., Reider, N., & Glossmann, H. (1989). Stereoselective binding of this compound enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology, 172(3), 329-332. [Link]

-

Grokipedia. (n.d.). This compound. Grokipedia. Retrieved from [Link]

-

Klöckner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Pflügers Archiv: European Journal of Physiology, 415(2), 169-175. [Link]

-

Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine this compound inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv: European Journal of Physiology, 420(3-4), 410-412. [Link]

-

Wikipedia. (2023, April 29). This compound. In Wikipedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Han, J., & Abel, P. W. (1993). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. Journal of Pharmacology and Experimental Therapeutics, 267(2), 947-956. [Link]

-

Patsnap. (2024). What is the mechanism of Nisoldipine? Patsnap Synapse. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 5. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective binding of this compound enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Niguldipine and its Chemical Derivatives

Introduction

Niguldipine is a potent synthetic compound belonging to the 1,4-dihydropyridine (DHP) class of molecules.[1][2] It is recognized primarily for its function as an L-type calcium channel blocker, a mechanism it shares with widely used antihypertensive drugs like nifedipine and amlodipine.[3][4] However, this compound distinguishes itself through a dual pharmacological profile, also acting as a selective and high-affinity antagonist of the α1A-adrenergic receptor.[1][5] This dual action makes it a valuable tool in pharmacological research for dissecting the roles of specific calcium channel and adrenoceptor subtypes in cardiovascular and neurological pathways.[1][6]

The chemical architecture of this compound, characterized by an asymmetrically substituted dihydropyridine core, presents a compelling case study in organic synthesis. The foundational method for its construction is the venerable Hantzsch dihydropyridine synthesis, a multicomponent reaction that has remained a cornerstone of medicinal chemistry for over a century.[4][7][8] Understanding this synthesis is not merely an academic exercise; it is the key to accessing the core scaffold, which in turn allows for systematic structural modifications.

This guide provides an in-depth exploration of the synthesis of this compound, beginning with a mechanistic dissection of the Hantzsch reaction. It offers a detailed, field-tested protocol for its laboratory preparation, grounded in established chemical principles. Furthermore, this document delves into the rationale and methods for synthesizing key chemical derivatives, illustrating how targeted structural changes can modulate biological activity—the essence of structure-activity relationship (SAR) studies in drug development.[9]

Part 1: The Foundational Synthesis of this compound via the Hantzsch Reaction

The construction of the 1,4-dihydropyridine core of this compound is classically achieved through the Hantzsch synthesis, first reported by Arthur Hantzsch in 1881.[4][7] This one-pot condensation reaction is a powerful example of a multicomponent reaction, valued for its efficiency in building molecular complexity from simple, readily available precursors.[8]

Mechanistic Overview of the Hantzsch Synthesis

The overall reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[4] The process can be understood as the convergence of two primary reaction pathways:

-

Knoevenagel Condensation: The aldehyde (in the case of this compound, 3-nitrobenzaldehyde) reacts with one equivalent of a β-ketoester to form an α,β-unsaturated dicarbonyl compound, often referred to as a Knoevenagel adduct.

-

Enamine Formation: The second equivalent of a β-ketoester reacts with ammonia to form a vinylogous amide, or enamine.

These two key intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system. The elegance of this reaction lies in its convergence, where multiple simple transformations build a complex heterocyclic scaffold in a single operation.

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Retrosynthetic Analysis of this compound

To apply the Hantzsch synthesis to this compound, we must first deconstruct the target molecule into its constituent precursors. The IUPAC name, 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, provides all the necessary clues.[2]

The retrosynthetic breakdown reveals four key building blocks:

-

From the C4 position: 3-Nitrobenzaldehyde.

-

From the C3 ester and C2 methyl group: Methyl acetoacetate.

-

From the C5 ester and C6 methyl group: 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate. This is a non-standard, complex β-ketoester that must be synthesized separately.

-

From the N1 position: Ammonia.

Caption: Retrosynthetic analysis of this compound based on the Hantzsch reaction.

Experimental Protocol: Synthesis of this compound

This synthesis is presented in two stages: first, the preparation of the key side-chain ester, and second, the final Hantzsch cyclocondensation.

Stage 1: Synthesis of 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate

-

Rationale: This intermediate is prepared via transesterification. Commercially available ethyl acetoacetate is heated with the requisite alcohol, 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol, in the presence of a catalyst. The reaction is driven to completion by removing the ethanol byproduct.

| Reagents & Materials |

| 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol |

| Ethyl acetoacetate |

| Sodium methoxide (catalytic amount) |

| Toluene (solvent) |

| Round-bottom flask with Dean-Stark apparatus |

| Magnetic stirrer and heating mantle |

| Rotary evaporator |

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol (1 equivalent), a large excess of ethyl acetoacetate (approx. 5-10 equivalents), and toluene.

-

Catalysis: Add a catalytic amount of sodium methoxide.

-

Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with the ethanol generated, which is collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Workup: Allow the mixture to cool to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The excess ethyl acetoacetate can be removed by vacuum distillation to yield the crude product, which can be purified further by column chromatography if necessary.

Stage 2: Hantzsch Cyclocondensation to Yield this compound

-

Rationale: This is the final multicomponent condensation. The three key carbonyl-containing precursors are condensed with ammonia in a refluxing alcoholic solvent to form the dihydropyridine ring.

| Reagents & Materials |

| 3-Nitrobenzaldehyde |

| Methyl acetoacetate |

| 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (from Stage 1) |

| Ammonium acetate or aqueous Ammonia |

| Isopropanol or Ethanol (solvent) |

| Round-bottom flask with condenser |

| Magnetic stirrer and heating mantle |

| Filtration apparatus (Büchner funnel) |

Step-by-Step Methodology:

-

Charging the Flask: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 eq.), methyl acetoacetate (1 eq.), and 3-(4,4-diphenylpiperidin-1-yl)propyl acetoacetate (1 eq.) in isopropanol.

-

Ammonia Source: Add ammonium acetate (approx. 1.2 eq.) or a slight excess of concentrated aqueous ammonia.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 3-6 hours. The product often begins to precipitate from the solution as the reaction progresses.

-

Monitoring: Follow the disappearance of the limiting reagent (typically the aldehyde) using TLC.

-

Isolation: After completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound as a crystalline solid.

Part 2: Synthesis of this compound Derivatives and SAR

The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, amenable to modification at several key positions to tune its pharmacological properties. The synthesis of derivatives allows researchers to probe the structure-activity relationships (SAR), leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.[9][10]

Rationale for Derivatization

The primary goals for creating this compound derivatives include:

-

Modulating Selectivity: Enhancing selectivity between different types of calcium channels (e.g., L-type vs. T-type or N-type) or between calcium channels and adrenergic receptors.[6][11]

-

Improving Potency: Increasing the binding affinity and functional inhibition at the target receptors.

-

Optimizing Pharmacokinetics: Altering properties like absorption, distribution, metabolism, and excretion (ADME) by modifying lipophilicity or introducing metabolically stable groups.

Key Sites for Modification and Synthetic Strategies

-

C4-Aryl Ring:

-

Influence: The electronic nature and position of substituents on this ring are critical for activity. Ortho or meta substitution is generally preferred over para.

-

Synthetic Strategy: Simply substitute 3-nitrobenzaldehyde in the Hantzsch protocol with other commercially available or synthesized benzaldehydes bearing different substituents (e.g., -Cl, -CF₃, -OCH₃).

-

-

C3 and C5 Esters:

-

Influence: The size, length, and chemical nature of the ester groups significantly impact potency and selectivity. Asymmetry in the ester groups (as seen in this compound itself) is often crucial for optimal activity.

-

Synthetic Strategy: Employ different β-ketoesters in the Hantzsch synthesis. For instance, to modify the C3 ester, replace methyl acetoacetate with ethyl acetoacetate or benzyl acetoacetate. Modifying the complex C5 ester involves synthesizing new alcohols to replace 3-(4,4-diphenylpiperidin-1-yl)propan-1-ol in Stage 1 of the synthesis.

-

-

C2 and C6 Positions:

-

Influence: These positions are typically small alkyl groups like methyl. Larger groups can decrease activity due to steric hindrance.

-

Synthetic Strategy: While less common, modifications can be made by starting with different β-ketoesters, such as ethyl propionylacetate instead of ethyl acetoacetate, to introduce ethyl groups at C2/C6.

-

Table of Representative 1,4-DHP Derivatives and Biological Activity

| Compound | C4-Aryl Group | C3-Ester | C5-Ester | Key Biological Activity |

| Nifedipine | 2-Nitrophenyl | -COOCH₃ | -COOCH₃ | Potent L-type Ca²⁺ channel blocker; used for hypertension.[8] |

| This compound | 3-Nitrophenyl | -COOCH₃ | -COO(CH₂)₃-Piperidine | Potent L-type Ca²⁺ channel and α1A-adrenoceptor blocker.[1] |

| Cilnidipine | 3-Nitrophenyl | -COOCH₂CH(CH₃)₂ | -COOCH₂CH₂OCH₂Ph | Dual L/N-type Ca²⁺ channel blocker; shows neuroprotective effects.[11] |

| Nilvadipine | 3-Nitrophenyl | -COOCH(CH₃)₂ | -CN | Potent antihypertensive with activity at L-type Ca²⁺ channels.[10] |

This table illustrates how modifications to the core DHP structure lead to distinct pharmacological profiles.

Conclusion

The synthesis of this compound serves as an exemplary case of applying a classic named reaction—the Hantzsch synthesis—to construct a complex, pharmacologically active molecule. The multicomponent nature of this reaction provides a convergent and efficient pathway to the 1,4-dihydropyridine core. The true power of this synthetic strategy is realized in its flexibility, allowing for the systematic creation of derivatives by simply varying the initial building blocks. This adaptability is fundamental to medicinal chemistry, enabling the exploration of structure-activity relationships and the rational design of new therapeutic agents with tailored biological activities. The principles demonstrated here continue to guide the development of novel calcium channel blockers and other important classes of drugs.

References

-

Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60602, this compound. Retrieved from [Link].

-

Patsnap (2024). What is the mechanism of Nisoldipine? Patsnap Synapse. Retrieved from [Link].

-

Klöckner, U., & Isenberg, G. (1989). The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells. Pflügers Archiv: European Journal of Physiology, 414(Suppl 1), S173–S174. [Link].

-

PubMed (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54069298, this compound(+). Retrieved from [Link].

-

Wikipedia (n.d.). This compound. Retrieved from [Link].

-

Ohtaka, H., et al. (1988). Studies on nilvadipine. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position. Chemical & Pharmaceutical Bulletin, 36(10), 3899-3917. [Link].

-

Royal Society of Chemistry (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918097, (+)-Niguldipine. Retrieved from [Link].

-

Park, M. K., et al. (2004). Synthesis and Evaluation of a New Class of Nifedipine Analogs with T-Type Calcium Channel Blocking Activity. Archives of Pharmacal Research, 27(1), 28-36. [Link].

-

Ghorbani, M., et al. (2012). Synthesis, evaluation of pharmacological activities and quantitative structure-activity relationship studies of a novel group of bis(4-nitroaryl-1,4-dihyropyridine). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 58. [Link].

-

Smith, G. E., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications, 57(30), 3749-3752. [Link].

-

Wiley Online Library (n.d.). Hantzsch Dihydropyridine Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link].

-

American Chemical Society (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1433. [Link].

-

Wikipedia (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link].

-

Royal Society of Chemistry (2017). One-pot green synthesis of dihydropyran heterocycles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link].

-

ResearchGate (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from [Link].

-

ResearchGate (2021). General synthesis of nifedipine by Hantzsch reaction. Retrieved from [Link].

-

Cordomí, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link].

-

Teshima, K., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(4), 798-802. [Link].

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C36H39N3O6 | CID 60602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dihydropyridine this compound modulates calcium and potassium currents in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hantzsch Dihydropyridine Synthesis [drugfuture.com]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 9. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides | MDPI [mdpi.com]

- 10. Studies on nilvadipine. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Niguldipine's Dual Modulatory Action on Potassium Currents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the modulatory effects of niguldipine, a dihydropyridine derivative, on potassium channel activity. While primarily recognized for its potent L-type calcium channel blockade and α1A-adrenergic antagonism, this compound exhibits a nuanced and significant interaction with various potassium channels, a facet of its pharmacology critical for a complete understanding of its cellular and physiological effects. This document synthesizes current knowledge, provides field-proven experimental protocols for characterization, and offers insights into the mechanistic underpinnings of these interactions.

Introduction: Beyond Calcium Blockade

This compound is an experimental dihydropyridine compound initially developed for its high-affinity binding to L-type calcium channels in cardiovascular and neuronal tissues.[1][2] Its chemical structure, C36H39N3O6, features a 1,4-dihydropyridine core, characteristic of this class of calcium channel modulators.[1] However, accumulating evidence reveals that the pharmacological profile of this compound, and indeed other dihydropyridines, is not confined to calcium channels. These compounds can interact with a variety of ion channels, including several subfamilies of potassium channels.[3][4]

This guide focuses on two distinct modulatory actions of this compound on potassium currents:

-

Facilitation of Potassium Currents (IK): In vascular smooth muscle cells, this compound has been shown to significantly increase outward potassium currents, an effect that likely contributes to its vasodilatory properties.[1][5]

-

Inhibition of Two-Pore Domain Potassium (K2P) Channels: Specifically, this compound is a potent inhibitor of the TREK-1 (KCNK2) channel, a member of the K2P family that plays a crucial role in setting the resting membrane potential in various cell types.[6]

Understanding these "off-target" or, more accurately, "additional-target" effects is paramount for drug development professionals. Such interactions can contribute to the therapeutic efficacy of a compound, explain unexpected side effects, and open new avenues for therapeutic applications. This guide will provide the technical details necessary to investigate and characterize these modulatory actions.

Known Modulatory Effects of this compound on Potassium Channels

The interaction of this compound with potassium channels is characterized by a dualistic nature: facilitation of certain currents and inhibition of others. This section details the current understanding of these effects, supported by available quantitative data.

Facilitation of Outward Potassium Currents in Vascular Smooth Muscle

One of the most significant reported effects of this compound on potassium channels is the facilitation of outward currents (IK) in vascular smooth muscle cells.[1][5] This effect is observed at nanomolar concentrations and is believed to play a role in the vasodilatory action of the compound.[1]

Key Observations:

-

Concentration-Dependent Facilitation: this compound increases outward potassium currents at nominal concentrations greater than 10 nM.[1][5]

-

Potency: Half-maximal facilitation of IK is achieved at a nominal concentration of 20 nM.[1][5]

-

Efficacy: A maximal facilitation of approximately 400% is observed at 1 µM.[1][5]

-

Electrophysiological Signature: The augmented outward currents reverse at approximately -85 mV, confirming their identity as potassium currents.[1][5]

The specific potassium channel subtype(s) responsible for this facilitation in vascular smooth muscle have not been definitively identified in the primary literature. The reversal potential suggests a potassium-selective channel, and potential candidates include certain voltage-gated potassium (Kv) channels or calcium-activated potassium (KCa) channels, both of which are prevalent in smooth muscle.

Inhibition of TREK-1 (K2P2.1) Channels

This compound has been identified as a potent inhibitor of the bTREK-1 channel, a member of the two-pore domain potassium (K2P) channel family.[6] These "leak" channels are instrumental in establishing the resting membrane potential and regulating cellular excitability.

Key Observations:

-

Potency: this compound inhibits bTREK-1 channels with an IC50 value of 0.75 µM.[6]

-

Mechanism: The inhibition is voltage-independent and is proposed to occur through a reduction in the channel's open probability without altering its single-channel conductance.[6] This suggests an allosteric mechanism of action rather than a direct pore block.

-

Selectivity: At concentrations that produce a near-complete block of bTREK-1, this compound shows minimal inhibition of voltage-gated Kv1.4 channels, indicating a degree of selectivity.[6]

Quantitative Summary of this compound's Effects on Potassium Channels

| Channel/Current | Effect | Key Parameters | Cell Type | Reference |

| Outward K+ Current (IK) | Facilitation | Half-maximal facilitation: ~20 nM; Maximal facilitation: ~400% at 1 µM | Bovine Vascular Smooth Muscle | [1][5] |

| bTREK-1 (K2P2.1) | Inhibition | IC50: 0.75 µM | Bovine Adrenal Zona Fasciculata | [6] |

Unexplored Territories: this compound and Other Potassium Channel Families

While the effects of this compound on general outward potassium currents and TREK-1 channels are documented, its interaction with other major potassium channel families remains largely uninvestigated. The broader class of dihydropyridines has been shown to interact with some of these channels, suggesting potential avenues for future research into this compound's pharmacology.

-

Voltage-Gated Potassium (Kv) Channels: Other dihydropyridines, such as nifedipine and nisoldipine, have been reported to block certain Kv channels, including those responsible for the delayed-rectifier current (IKr and IKs) in cardiac myocytes.[3][4] However, the effects are often less potent than their calcium channel blocking activity. Given the minimal effect of this compound on Kv1.4, a systematic investigation across other Kv subfamilies (e.g., Kv7/KCNQ, HERG) is warranted.

-

Calcium-Activated Potassium (KCa) Channels: The facilitation of outward K+ currents in smooth muscle could potentially involve large-conductance KCa (BK) channels, which are key regulators of vascular tone. However, direct studies on the effect of this compound on BK channels are lacking.

-

ATP-Sensitive Potassium (KATP) Channels: KATP channels couple cellular metabolism to membrane excitability. While some dihydropyridine derivatives have been explored as KATP channel modulators, there is no specific data available for this compound.

-

Inwardly Rectifying Potassium (Kir) Channels: These channels are crucial for setting the resting membrane potential in various excitable cells. The effect of this compound on this channel family is currently unknown.[3][4]

Methodologies for Characterizing this compound's Modulation of Potassium Currents

The gold standard for investigating the effects of a compound on ion channel function is the patch-clamp electrophysiology technique .[7][8] The whole-cell configuration is particularly well-suited for characterizing the modulation of potassium currents by this compound.

Experimental Workflow: A Self-Validating System

A robust investigation into this compound's effects on potassium channels requires a systematic and well-controlled experimental workflow. The following diagram outlines a self-validating approach to characterize both inhibitory and facilitatory modulation.

Detailed Protocol: Investigating this compound's Inhibition of TREK-1 Channels

This protocol describes the use of whole-cell patch-clamp to determine the IC50 of this compound for TREK-1 channels heterologously expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture and Transfection:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Transiently transfect cells with a plasmid encoding the human TREK-1 channel (KCNK2) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.

- Plate transfected cells onto glass coverslips 24 hours before recording.

2. Solution Preparation:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.